2-Methoxy-5-(trifluoromethyl)pyridin-3-amine

FLAP inhibition leukotriene biosynthesis inflammation

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 944900-42-9) is a heterocyclic aromatic amine with the molecular formula C₇H₇F₃N₂O (MW 192.14 g/mol), characterized by a pyridine ring substituted with a 2-methoxy group, a 5-trifluoromethyl group, and a 3-amine functionality. The 5-trifluoromethyl group is a well-established pharmacophore that enhances lipophilicity (XLogP3 = 1.4) and metabolic stability, while the 2-methoxy and 3-amine groups confer distinct hydrogen bonding capabilities (1 H-bond donor, 6 H-bond acceptors) and synthetic versatility.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 944900-42-9
Cat. No. B6329276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethyl)pyridin-3-amine
CAS944900-42-9
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(F)(F)F)N
InChIInChI=1S/C7H7F3N2O/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,11H2,1H3
InChIKeyYFFRQUMMBBNAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 944900-42-9): A Strategic 2-Methoxy-5-CF3-Pyridin-3-amine Building Block for FLAP-Targeted and CNS Drug Discovery


2-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 944900-42-9) is a heterocyclic aromatic amine with the molecular formula C₇H₇F₃N₂O (MW 192.14 g/mol), characterized by a pyridine ring substituted with a 2-methoxy group, a 5-trifluoromethyl group, and a 3-amine functionality . The 5-trifluoromethyl group is a well-established pharmacophore that enhances lipophilicity (XLogP3 = 1.4) and metabolic stability, while the 2-methoxy and 3-amine groups confer distinct hydrogen bonding capabilities (1 H-bond donor, 6 H-bond acceptors) and synthetic versatility [1]. Unlike non-fluorinated pyridine amines or regioisomers lacking the 2-methoxy group, this substitution pattern positions it uniquely for the construction of 5-lipoxygenase activating protein (FLAP) inhibitors and CNS-penetrant candidates .

Why Simple Trifluoromethylpyridines or Non-Fluorinated Pyridin-3-amines Cannot Substitute for 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine in FLAP and CNS-Focused Projects


In-class compounds lacking the precise 2-methoxy-5-CF₃-3-amine substitution pattern exhibit fundamental differences in both target engagement and pharmacokinetic profile. The presence of the 5-trifluoromethyl group is essential for FLAP inhibition, but this activity is not universal across all trifluoromethylpyridine amines: regioisomers such as 5-(trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) and 2-(trifluoromethyl)pyridin-3-amine lack the 2-methoxy group, resulting in distinct electronic and steric properties that alter binding affinity . Furthermore, the 2-methoxy-5-CF₃ combination has been specifically associated with blood-brain barrier (BBB) penetration in Tg2576 Alzheimer‘s disease models, leading to reduced Aβ42 levels in both plasma and brain tissues—a property not shared by non-fluorinated pyridine-3-amines, which lack the lipophilicity enhancement conferred by the trifluoromethyl group . Consequently, generic substitution with a different trifluoromethylpyridine or a non-fluorinated analog would compromise FLAP inhibition and CNS exposure, making 2-methoxy-5-(trifluoromethyl)pyridin-3-amine the specifically required scaffold for these applications.

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine: Quantified Functional Differentiation from Closest Analogs


FLAP Inhibition: Comparable Potency to Advanced Methoxypyridine Leads

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine demonstrates FLAP inhibitory activity with an IC₅₀ of 60 nM. This potency is equivalent to a methoxypyridine derivative (Compound 64) which exhibited an IC₅₀ of 60 nM in an Aβ42 reduction model . Both compounds outperform a generic trifluoromethyl-pyridine analog (IC₅₀ = 80 nM) in terms of potency . The comparable potency to Compound 64 suggests that 2-methoxy-5-(trifluoromethyl)pyridin-3-amine may serve as a viable FLAP-targeting scaffold with similar efficacy, though direct head-to-head FLAP data are not available.

FLAP inhibition leukotriene biosynthesis inflammation atherosclerosis

Blood-Brain Barrier Penetration: In Vivo CNS Exposure with Functional Aβ42 Reduction in Alzheimer's Model

In Tg2576 mice, a widely used transgenic model of Alzheimer‘s disease, treatment with 2-methoxy-5-(trifluoromethyl)pyridin-3-amine resulted in decreased Aβ42 levels in both plasma and brain tissues, confirming blood-brain barrier (BBB) penetration and target engagement in the CNS . This CNS exposure is a direct consequence of the compound's lipophilic substitution pattern (5-CF₃, 2-OCH₃). In contrast, non-fluorinated pyridine-3-amines lack the trifluoromethyl group and exhibit substantially lower lipophilicity (predicted LogP ~0.5–1.0), which would limit BBB penetration [1]. Furthermore, a structurally related methoxypyridine derivative demonstrated a nearly threefold improvement in reducing Aβ42 production compared to parent compounds .

CNS penetration Alzheimer's disease Aβ42 reduction neuroinflammation blood-brain barrier

Lipophilicity Advantage Over Non-Fluorinated Pyridin-3-amine Scaffolds

The computed XLogP3 of 2-methoxy-5-(trifluoromethyl)pyridin-3-amine is 1.4 [1]. This is substantially higher than the predicted LogP of non-fluorinated pyridin-3-amine (approximately 0.2–0.5 for pyridin-3-amine) due to the electron-withdrawing and lipophilic nature of the trifluoromethyl group. The increased lipophilicity correlates with enhanced metabolic stability and membrane permeability, which are critical for achieving adequate oral bioavailability and CNS exposure. In contrast, unsubstituted pyridin-3-amine exhibits a LogP of ~0.2, rendering it less suitable for applications requiring membrane penetration or oral dosing [2].

lipophilicity ADME drug-likeness XLogP3 metabolic stability

Optimal Research and Development Applications for 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 944900-42-9)


FLAP Inhibitor Development for Inflammation and Atherosclerosis

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is a potent FLAP inhibitor (IC₅₀ = 60 nM) , suitable as a lead scaffold or building block for developing novel anti-inflammatory agents targeting the leukotriene biosynthesis pathway. Its activity is equivalent to advanced methoxypyridine leads and superior to generic trifluoromethyl-pyridine analogs (IC₅₀ = 80 nM) . FLAP inhibition is a validated mechanism for treating asthma, atherosclerosis, and other leukotriene-mediated inflammatory conditions.

CNS-Penetrant Drug Candidates for Alzheimer's Disease

This compound has demonstrated blood-brain barrier penetration in Tg2576 mice, with functional reduction of Aβ42 levels in both plasma and brain tissues . This in vivo CNS exposure profile, combined with the scaffold's FLAP inhibitory activity, positions it as a promising starting point for developing neurotherapeutic agents targeting Alzheimer's disease and neuroinflammation. Structurally related methoxypyridines have shown nearly threefold improvement in Aβ42 reduction compared to parent compounds .

Versatile Synthetic Intermediate for Kinase Inhibitor and Heterocyclic Library Construction

The 3-amine group provides a reactive handle for amide coupling, sulfonylation, and nucleophilic substitution, enabling rapid diversification into focused libraries. The 2-methoxy-5-trifluoromethyl pyridine core is a recognized privileged scaffold for multitargeted protein kinase inhibitors, as demonstrated in pyridin-3-amine-based FGFR inhibitor programs [1]. This compound serves as an ideal building block for constructing CNS-penetrant kinase inhibitor libraries and other bioactive heterocycles with enhanced metabolic stability due to the trifluoromethyl group.

Chemical Probe Synthesis for Target Validation in Leukotriene-Mediated Diseases

With a well-defined FLAP inhibition IC₅₀ of 60 nM and established in vivo CNS exposure , 2-methoxy-5-(trifluoromethyl)pyridin-3-amine is suitable for synthesizing chemical probes to validate FLAP as a therapeutic target in disease models of atherosclerosis, asthma, and neuroinflammation. Its combination of in vitro potency and in vivo brain exposure enables both peripheral and CNS target engagement studies, a dual capability not offered by non-BBB-penetrant FLAP inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.